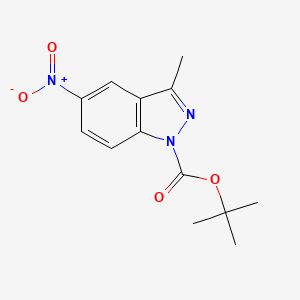

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Description

Structural Characterization of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits characteristic features common to substituted indazole derivatives, particularly in terms of ring planarity and substituent orientation. The indazole ring system, consisting of fused pyrazole and benzene rings, typically demonstrates near-coplanar geometry with minimal deviation between the ring planes. Studies of related indazole compounds reveal that the dihedral angle between pyrazole and benzene rings generally ranges from 2.36 to 10.01 degrees, indicating substantial conjugation throughout the heterocyclic framework. The tert-butyl carboxylate substituent at the 1-position adopts a specific orientation relative to the indazole plane, with the ester group typically showing dihedral angles of approximately 10 degrees from the fused ring system.

The nitro group at the 5-position introduces significant electronic effects that influence the overall molecular geometry and charge distribution. Crystallographic analyses of similar nitro-indazole derivatives demonstrate that the nitro group maintains coplanarity with the aromatic system, facilitating optimal orbital overlap and extended conjugation. The methyl substituent at the 3-position provides steric bulk that can influence both conformational preferences and intermolecular packing arrangements. The tert-butyl ester moiety typically exhibits conformational flexibility, with individual methyl groups of the tert-butyl unit adopting different orientations relative to the ester plane, as observed in related structures where some methyl carbons lie close to the ester plane while others are displaced above or below it.

X-ray Diffraction Studies of Crystal Packing

X-ray crystallographic investigations of indazole derivatives provide crucial insights into the solid-state organization and intermolecular interactions that govern crystal packing. Studies of structurally related compounds reveal that indazole derivatives commonly form centrosymmetric dimers through hydrogen bonding interactions involving the nitrogen atoms of the heterocyclic system. These dimeric arrangements are typically stabilized by N-H···N hydrogen bonds that generate characteristic R₂²(8) ring motifs, representing energetically favorable supramolecular architectures.

The extended crystal structure of indazole derivatives demonstrates complex three-dimensional networks formed through multiple types of weak intermolecular interactions. Aromatic π-π stacking interactions play a significant role in crystal stabilization, with centroid-to-centroid distances typically ranging from 3.7 to 3.8 Angstroms between parallel indazole ring systems. These stacking interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material. Additional stabilization arises from C-H···O and C-H···Br hydrogen bonds that create extended networks connecting the dimeric units into three-dimensional architectures.

The influence of substituents on crystal packing is particularly evident in nitro-substituted indazole derivatives. The presence of nitro groups introduces additional intermolecular contacts, including C-H···O interactions involving the nitro oxygen atoms and aromatic hydrogen atoms. In some cases, unique intermolecular contacts such as Cl···O short contacts have been observed, with distances shorter than the sum of van der Waals radii, indicating specific electronic interactions between electron-deficient and electron-rich centers. These diverse intermolecular interactions collectively determine the crystal packing efficiency and physical properties of substituted indazole compounds.

Tautomeric Equilibrium in Indazole Derivatives

The tautomeric behavior of indazole derivatives represents a fundamental aspect of their structural chemistry, with implications for both solid-state and solution-phase properties. Indazole compounds can exist in two principal tautomeric forms: the 1H-indazole and 2H-indazole isomers, which differ in the position of the hydrogen atom on the pyrazole nitrogen atoms. The relative stability of these tautomers depends on various factors including substitution patterns, solvent effects, and intermolecular interactions in the solid state.

Nuclear magnetic resonance spectroscopy and X-ray crystallography have provided definitive evidence for tautomeric preferences in indazole systems. Studies indicate that 1H-indazole tautomers are generally more stable than their 2H-counterparts in most substitution patterns, particularly when electron-withdrawing groups are present on the benzene ring. The energy difference between tautomers can be influenced by the electronic nature of substituents, with nitro groups typically stabilizing the 1H-tautomer through electronic effects that favor this particular isomeric form.

Conformational studies of indazole derivatives have revealed additional complexity related to substituent orientation and intramolecular interactions. Research on acetyl and formyl substituted indazoles demonstrates that these compounds can exist as equilibrium mixtures of E and Z conformers in solution, with the relative populations dependent on solvent polarity and temperature. Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiments have been particularly valuable in determining conformational preferences, revealing that hydrogen bonding patterns can stabilize specific conformers in different solvents. The disruption of intramolecular hydrogen bonds in polar solvents can lead to conformational switching, highlighting the dynamic nature of these molecular systems.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT-135)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon-13 chemical shifts. The ¹H nuclear magnetic resonance spectrum of related nitro-indazole derivatives typically exhibits characteristic resonances that reflect the electronic environment of each proton in the molecule. Aromatic protons on the indazole ring system appear in the downfield region, typically between 7.5 and 9.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the nitro substituent.

Studies of similar compounds reveal that the proton at the 4-position of nitro-substituted indazoles appears as a singlet around 8.8 parts per million, while protons at the 6 and 7 positions exhibit coupling patterns consistent with ortho aromatic coupling. The methyl substituent at the 3-position typically resonates as a sharp singlet between 2.6 and 2.8 parts per million, while the tert-butyl ester protons appear as a characteristic singlet around 1.6 parts per million due to the symmetry of the three equivalent methyl groups. Integration patterns confirm the expected ratios of protons, providing additional structural confirmation.

¹³C nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of the molecule, with chemical shifts reflecting both the electronic environment and substitution patterns. Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) experiments on related indazole derivatives provide particularly valuable data, as shown in the following table derived from crystallographically characterized compounds:

| Carbon Position | Chemical Shift (ppm) | Electronic Environment |

|---|---|---|

| C-3 | 133-137 | Quaternary aromatic carbon with methyl substitution |

| C-3a | 120-126 | Aromatic carbon at ring fusion |

| C-4 | 118-125 | Aromatic carbon ortho to nitro group |

| C-5 | 141-145 | Aromatic carbon bearing nitro group |

| C-6 | 121-126 | Aromatic carbon meta to nitro group |

| C-7 | 103-115 | Aromatic carbon at ring terminus |

| C-7a | 137-142 | Aromatic carbon at ring fusion |

| Methyl | 10-15 | Aliphatic carbon of 3-methyl group |

| tert-Butyl | 28-29 | Aliphatic carbons of tert-butyl groups |

DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments provide additional structural information by differentiating between carbon multiplicities. This technique allows clear distinction between quaternary carbons (which appear as negative peaks or are suppressed), methyl carbons (positive peaks), methylene carbons (negative peaks), and methine carbons (positive peaks). The application of DEPT-135 to indazole derivatives confirms the presence of the quaternary carbon at the 3-position bearing the methyl substituent and distinguishes the tert-butyl methyl carbons from other carbon environments in the molecule.

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides characteristic vibrational information for the functional groups present in this compound, with specific absorption bands reflecting the molecular structure and electronic environment. The nitro group exhibits two characteristic stretching vibrations corresponding to the asymmetric and symmetric N-O stretching modes, typically appearing around 1520-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. These bands are particularly intense due to the large change in dipole moment associated with the nitro group vibrations, making them diagnostic features for nitro-substituted aromatic compounds.

The carbonyl stretching vibration of the tert-butyl ester group appears as a strong absorption band typically around 1720-1750 cm⁻¹, with the exact frequency influenced by the electronic environment and potential conjugation with the indazole ring system. The position of this band provides information about the degree of conjugation between the ester carbonyl and the aromatic π-system. C-H stretching vibrations appear in the 2800-3100 cm⁻¹ region, with aromatic C-H stretches typically observed around 3000-3100 cm⁻¹ and aliphatic C-H stretches of the methyl and tert-butyl groups appearing around 2850-3000 cm⁻¹.

The aromatic C=C and C=N stretching vibrations of the indazole ring system appear in the fingerprint region between 1400-1600 cm⁻¹, providing characteristic patterns that reflect the substitution pattern and electronic effects of the nitro and methyl substituents. Out-of-plane bending vibrations of aromatic C-H bonds typically appear around 800-900 cm⁻¹, with specific patterns indicating the substitution pattern on the benzene ring. The C-O stretching vibration of the ester linkage appears around 1150-1250 cm⁻¹, often as a complex multiplet due to coupling with other vibrational modes in the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at m/z 277, corresponding to the molecular weight of the compound. Under electron impact ionization conditions, the molecule undergoes predictable fragmentation pathways that reflect the relative stability of different structural fragments and the weakness of specific bonds within the molecular framework.

The most common fragmentation pathway involves loss of the tert-butyl group (C₄H₉, 57 mass units) from the molecular ion, resulting in a significant fragment ion at m/z 220. This fragmentation reflects the relative weakness of the bond between the carbonyl carbon and the tert-butyl oxygen, which is a characteristic fragmentation pattern for tert-butyl esters. Additional fragmentation may involve loss of the entire tert-butoxycarbonyl group (Boc group, 100 mass units), yielding a fragment ion at m/z 177 that corresponds to the 3-methyl-5-nitro-1H-indazole moiety.

The nitro group can undergo characteristic fragmentation patterns, including loss of nitrogen dioxide (NO₂, 46 mass units) or nitric oxide (NO, 30 mass units), resulting in fragment ions that reflect the aromatic core with modified substitution patterns. The stability of the indazole ring system typically results in base peak intensities for fragments that retain the heterocyclic core structure. Under electrospray ionization conditions, the compound typically forms stable protonated molecular ions [M+H]⁺ at m/z 278, with minimal fragmentation under mild ionization conditions, allowing for accurate molecular weight determination and structural confirmation through high-resolution mass spectrometry measurements.

Properties

IUPAC Name |

tert-butyl 3-methyl-5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8-10-7-9(16(18)19)5-6-11(10)15(14-8)12(17)20-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRZMXJWFBSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate typically involves the nitration of a suitable indazole precursor followed by esterification. One common method involves the reaction of 3-methylindazole with nitric acid to introduce the nitro group at the 5-position. The resulting 3-methyl-5-nitroindazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3-methyl-5-amino-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its indazole core is a valuable scaffold for developing new pharmaceuticals, particularly those targeting enzyme activity and receptor interactions.

Potential Therapeutic Areas:

- Anti-inflammatory Agents: The compound has been investigated for its potential to modulate inflammatory pathways.

- Anticancer Activity: Studies suggest that derivatives of indazole may exhibit cytotoxic effects on cancer cells, making this compound a candidate for further exploration in oncology.

- Antimicrobial Properties: Its biological activity may extend to antimicrobial effects, warranting studies on its efficacy against various pathogens.

Biological Research

In biological studies, this compound is utilized to understand the effects of indazole derivatives on cellular processes. Research indicates that it can influence enzyme activity and receptor binding, contributing to insights into metabolic pathways and signaling mechanisms.

Synthetic Applications

The compound's structure allows it to undergo various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: Reduction reactions can yield corresponding amines.

- Substitution Reactions: The tert-butyl group can be substituted with other functional groups under controlled conditions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indazole derivatives, including this compound. It was found to inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of indazole derivatives indicated that compounds similar to this compound could significantly reduce pro-inflammatory cytokine production in vitro .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity | Notable Applications |

|---|---|---|---|

| tert-butyl 3-amino-1H-indazole-1-carboxylate | Similar indazole core | Moderate anticancer | Drug development |

| tert-butyl 5-amino-3-methylindazole-1-carboxylate | Indazole derivative | Antimicrobial | Pharmaceutical synthesis |

| tert-butyl 3-methylindazole | Basic scaffold | Limited activity | Research applications |

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The indazole core may also interact with specific binding sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The following compounds share the indazole-Boc core but differ in substituents, leading to distinct chemical and physical properties:

Table 1: Structural and Functional Comparison

*Calculated based on structural analogy.

Key Findings

Electronic Effects: The nitro group in the target compound (electron-withdrawing) contrasts with amino (electron-donating, ) or methoxy (electron-donating, ) groups, altering reactivity in electrophilic substitution or reduction reactions.

Steric and Stability Considerations: Silyl ethers () provide steric hindrance and hydrolytic stability, useful in multi-step syntheses . Iodo substituents () enable cross-coupling reactions (e.g., Suzuki or Sonogashira) but increase molecular weight and may reduce solubility .

Amino-substituted analogs () are precursors for further functionalization, such as amide bond formation .

Biological Activity

Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 236.23 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions and solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. The nitro group at the 5-position of the indazole ring is significant for its reactivity and biological activity, allowing it to act as a probe for studying protein-ligand interactions or enzyme mechanisms. The compound may modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Indazole derivatives are also noted for their anti-inflammatory effects. The presence of the nitro group may contribute to this activity by modulating inflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful.

| Compound Name | Activity Type | IC50 Values (nM) | References |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| JSF-3285 (Indazole derivative) | Antitubercular | 5 mg/kg | |

| Indazole derivatives with varied substituents | Antitumor | < 100 |

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological activities:

- Study on Antimycobacterial Activity : A study optimized an indazole scaffold to enhance its potency against Mycobacterium tuberculosis. The results indicated significant improvements in efficacy compared to earlier compounds, suggesting that modifications similar to those in this compound could yield promising antitubercular agents .

- Antitumor Activity Evaluation : Research has shown that certain indazoles exhibit potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance inhibitory potency against cancer cell proliferation .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves introducing the tert-butyl carbamate group to the indazole core via coupling reactions. For example, tert-butyl esters are often formed using tert-butyl alcohol and a dehydrating agent (e.g., DCC or DIC) under anhydrous conditions . Optimization may involve adjusting temperature, solvent polarity (e.g., DMF or DMSO), and reagent stoichiometry. Experimental design principles, such as factorial analysis, can systematically identify optimal parameters (e.g., reaction time, catalyst loading) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : Use - and -NMR to confirm regioselectivity of nitro and tert-butyl groups. Low-temperature NMR can resolve dynamic conformational changes (e.g., tert-butyl axial/equatorial positions) .

- X-ray crystallography : Employ SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. SHELX programs are robust for small-molecule refinement, even with twinned data .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling tert-butyl indazole derivatives?

- Use explosion-proof equipment and avoid sparks near peroxide-forming solvents.

- Wear PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319) .

- Store in airtight containers at 2–8°C, away from heat and light .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for nitro-substituted indazoles?

Discrepancies may arise from dynamic effects (e.g., tert-butyl rotation) or crystal packing forces. Combine:

- Low-temperature NMR : Capture slow conformational exchange .

- DFT calculations : Compare energy minima of axial/equatorial tert-butyl conformers. Explicit solvent modeling improves accuracy .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing crystallographic results .

Q. What strategies optimize regioselectivity in nitration of tert-butyl indazole precursors?

- Directing groups : Use meta-directing substituents (e.g., methyl) to steer nitration to the 5-position.

- Acid conditions : Nitration in concentrated favors electrophilic attack at electron-deficient positions.

- Computational guidance : Molecular electrostatic potential (MEP) maps predict reactive sites .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for nitro-indazole derivatives?

- Co-crystallization : Add supramolecular auxiliaries (e.g., carboxylic acids) to enhance hydrogen bonding .

- High-throughput screening : Test solvent mixtures (e.g., DCM/hexane) and anti-solvents for improved crystal growth.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for structures with overlapping lattices .

Q. What role does the tert-butyl group play in modulating biological activity or solubility?

- Steric effects : The bulky tert-butyl group can block metabolic degradation, enhancing pharmacokinetic stability.

- Lipophilicity : LogP increases, improving membrane permeability but potentially reducing aqueous solubility.

- Comparative studies : Analogues with smaller substituents (e.g., methyl) show reduced activity in antimicrobial assays .

Methodological Recommendations

- For reaction scaling : Transition from batch to flow chemistry to enhance reproducibility and safety .

- For toxicology : Use EPA DSSTox databases to predict ecotoxicological endpoints in absence of experimental data .

- For computational studies : Validate DFT geometries against crystallographic data to ensure conformational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.